3-(2-Pyridinyl)benzenemethanamine 2HCl

Description

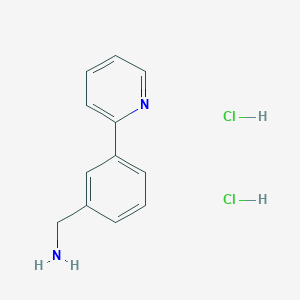

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3-pyridin-2-ylphenyl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2.2ClH/c13-9-10-4-3-5-11(8-10)12-6-1-2-7-14-12;;/h1-8H,9,13H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDUUWWDZNHHNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC(=C2)CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859833-17-3 | |

| Record name | 1-[3-(pyridin-2-yl)phenyl]methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Explorations of Chemical Reactivity and Transformation of 3 2 Pyridinyl Benzenemethanamine 2hcl

Chemical Derivatization at the Primary Amine Functionality

The primary amine group in 3-(2-Pyridinyl)benzenemethanamine is a potent nucleophile, making it a prime target for a variety of derivatization reactions. evitachem.commsu.edu This functionality allows for the construction of more complex molecules through the formation of new carbon-nitrogen and sulfur-nitrogen bonds.

Key transformations at the primary amine include acylation, sulfonylation, and alkylation. Acylation reactions with electrophiles such as acyl chlorides or acid anhydrides proceed readily to form stable amide derivatives. msu.edulibretexts.org Similarly, reaction with sulfonyl chlorides in the presence of a base yields the corresponding sulfonamides, a functional group prevalent in medicinal chemistry. cbijournal.com

Alkylation of the primary amine can be achieved through reaction with alkyl halides; however, this method can be difficult to control and may lead to overalkylation, producing secondary and tertiary amines. msu.edulibretexts.org A more controlled and widely used alternative is reductive amination. masterorganicchemistry.com This one-pot procedure involves the condensation of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the desired N-alkylated amine. masterorganicchemistry.comorganic-chemistry.org Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride, which are valued for their selectivity in reducing the iminium ion in the presence of the carbonyl starting material. evitachem.commasterorganicchemistry.comharvard.edu These derivatization techniques are not only crucial for building molecular complexity but are also employed in analytical chemistry to enhance the volatility and thermal stability of primary amines for techniques like gas chromatography-mass spectrometry (GC-MS). iu.edu

| Reaction Type | Reagent Class | Product Class |

| Acylation | Acyl Halides (e.g., Acetyl chloride) | N-Acyl Amides |

| Sulfonylation | Sulfonyl Chlorides (e.g., Tosyl chloride) | N-Sulfonamides |

| Direct Alkylation | Alkyl Halides (e.g., Methyl iodide) | Secondary/Tertiary Amines |

| Reductive Amination | Aldehyde/Ketone + Reducing Agent (e.g., NaBH(OAc)₃) | Secondary/Tertiary Amines |

Table 1: Summary of Derivatization Reactions at the Primary Amine Functionality.

Reactions Involving the Pyridinyl Nitrogen: Quaternization and N-Oxidation Research

The nitrogen atom within the pyridine (B92270) ring possesses a lone pair of electrons in an sp² hybrid orbital, rendering it both basic and nucleophilic. uoanbar.edu.iqlibretexts.org This allows it to participate in reactions with various electrophiles.

One of the fundamental reactions at the pyridinyl nitrogen is quaternization, which involves the treatment with an alkylating agent, such as an alkyl halide or sulfonate, to form a positively charged quaternary pyridinium (B92312) salt. nih.govresearchgate.net The efficiency of this reaction can be influenced by factors like steric hindrance from substituents on either the pyridine ring or the alkylating agent. nih.gov Removal of the pyridyl group can sometimes be achieved after quaternization, highlighting its potential as a removable directing group in more complex synthetic strategies. researchgate.net

Another significant transformation is N-oxidation, typically achieved using oxidizing agents like hydrogen peroxide in conjunction with an acid such as trifluoroacetic anhydride (B1165640) (TFAA). nih.govrsc.org This reaction converts the pyridine to a pyridine N-oxide, a transformation that alters the electronic properties of the aromatic ring. Pyridine N-oxides are valuable intermediates in their own right, for instance, enabling subsequent functionalization of the pyridine ring. acs.org A key challenge in the N-oxidation of molecules like 3-(2-Pyridinyl)benzenemethanamine is achieving selectivity for the pyridinyl nitrogen over other oxidizable groups, such as the primary amine. nih.gov Research has shown that under certain conditions, attempts to oxidize a pyridine ring in the presence of a primary amine resulted in only trace oxidation of the amine with no conversion to the desired N-oxide, underscoring the need for carefully controlled reaction conditions. nih.gov

| Reaction Type | Reagent(s) | Product |

| Quaternization | Alkyl Halide (e.g., CH₃I) | N-Alkylpyridinium Salt |

| N-Oxidation | Peroxide (e.g., H₂O₂/TFAA) | Pyridine N-Oxide |

Table 2: Key Reactions at the Pyridinyl Nitrogen.

Aromatic Functionalization of the Benzene (B151609) and Pyridine Rings

The 3-(2-Pyridinyl)benzenemethanamine scaffold contains two distinct aromatic rings with differing reactivities. The pyridine ring is an electron-deficient system due to the electronegativity of the nitrogen atom, which withdraws electron density from the ring carbons. uoanbar.edu.iq Consequently, it is significantly deactivated towards electrophilic aromatic substitution (EAS) compared to benzene. libretexts.orgquimicaorganica.orggcwgandhinagar.com When EAS reactions on pyridine do occur, they require harsh conditions and substitution is directed to the C-3 and C-5 positions (meta to the nitrogen), as this avoids placing a positive charge on the electronegative nitrogen in the reaction intermediate. quimicaorganica.orgaklectures.comyoutube.com Friedel-Crafts alkylation and acylation reactions are generally unsuccessful on simple pyridines because the Lewis acid catalyst coordinates with the basic nitrogen atom, further deactivating the ring. uoanbar.edu.iqlibretexts.orgquimicaorganica.org

In contrast, the benzene ring of the molecule is more electron-rich and is the preferred site for electrophilic attack. uoanbar.edu.iq In related structures like quinoline, electrophilic substitution occurs preferentially on the benzene ring portion of the molecule. libretexts.org

Conversely, the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution, particularly at the C-2 and C-4 positions. uoanbar.edu.iqgcwgandhinagar.com Modern synthetic methods, particularly transition-metal-catalyzed C-H functionalization, have emerged as powerful tools for the regioselective modification of both pyridine and benzene rings, overcoming the limitations of classical substitution patterns. nih.govresearchgate.net

| Aromatic Ring | Reactivity towards Electrophilic Substitution | Preferred Substitution Position(s) | Reactivity towards Nucleophilic Substitution | Preferred Substitution Position(s) |

| Pyridine | Deactivated | C-3, C-5 | Activated | C-2, C-4 |

| Benzene | Activated (relative to pyridine) | Ortho, Para to the pyridinyl group | Deactivated | N/A |

Table 3: Comparative Reactivity of the Aromatic Rings.

Development of Novel Chemical Transformations Utilizing 3-(2-Pyridinyl)benzenemethanamine 2HCl as a Reagent

Beyond being a substrate for functionalization, 3-(2-Pyridinyl)benzenemethanamine is a valuable reagent and building block for the synthesis of more elaborate molecular architectures. evitachem.com Its bifunctional nature, possessing both a primary amine and a pyridine ring, allows it to be used in the construction of novel ligands and heterocyclic systems.

Analogous to benzylamine (B48309), which is often used as a masked source of ammonia (B1221849), this compound could potentially serve a similar role where the entire 3-(2-pyridinyl)benzyl group is installed and later cleaved via hydrogenolysis to reveal a primary or secondary amine. wikipedia.org The primary amine allows the molecule to act as a key component in multicomponent reactions, which are highly efficient processes for generating molecular complexity in a single step. acs.org

Furthermore, the spatial arrangement of the benzylic amine and the pyridinyl nitrogen makes this compound an attractive precursor for the synthesis of bidentate ligands. The two nitrogen atoms can chelate to a metal center, creating catalysts for a variety of organic transformations. The derivatization of the primary amine, as discussed in section 3.1, can be used to tune the steric and electronic properties of such ligands, thereby influencing the activity and selectivity of the resulting metal complex.

| Application Area | Role of the Reagent | Potential Product/Use |

| Ligand Synthesis | Bidentate N,N-donor precursor | Transition metal catalysts |

| Masked Amine Synthesis | Transfer of the -NH₂ group | Synthesis of primary/secondary amines |

| Heterocycle Synthesis | Bifunctional building block | Fused polycyclic systems |

| Multicomponent Reactions | Amine component | Complex molecular scaffolds |

Table 4: Synthetic Applications of 3-(2-Pyridinyl)benzenemethanamine as a Reagent.

Coordination Chemistry Research Involving 3 2 Pyridinyl Benzenemethanamine 2hcl As a Ligand

Design Principles for Pyridinyl-Amine Ligands in Metal Complexation

The design of pyridinyl-amine ligands, such as 3-(2-Pyridinyl)benzenemethanamine, for metal complexation is governed by a set of well-established principles that dictate their selectivity and the stability of the resulting complexes. The presence of both a pyridine (B92270) ring and an amine group provides two potential coordination sites, allowing for versatile binding modes.

Key factors influencing the design and utility of these ligands include:

Hard and Soft Acid-Base (HSAB) Principle : The preference of a metal ion for a particular donor atom can be predicted by the HSAB principle. Hard metal ions tend to bind preferentially to hard donor atoms like the nitrogen of an amine group, while softer metal ions may favor the softer pyridine nitrogen. For instance, in copper(II) complexes with pyridine- and amine-containing ligands, the softer pyridine nitrogen is often favored. researchgate.net

Chelate Effect : When a ligand binds to a metal ion through two or more donor atoms, forming a ring structure, the resulting complex is generally more stable than the corresponding complex with monodentate ligands. For 3-(2-Pyridinyl)benzenemethanamine, the formation of a chelate ring involving both the pyridine and amine nitrogens is a crucial design consideration.

Steric Hindrance : The spatial arrangement of atoms in the ligand can significantly impact its coordination ability. Bulky substituents near the donor atoms can hinder the approach of a metal ion, influencing the coordination geometry and the stability of the complex. The flexible methylene (B1212753) bridge in 3-(2-Pyridinyl)benzenemethanamine allows for a degree of conformational freedom that can accommodate various metal ion coordination spheres.

Preorganization : The concept of preorganization refers to the degree to which a ligand's conformation is already arranged for metal binding before complexation. Ligands that are more preorganized tend to form more stable complexes. The structure of 3-(2-Pyridinyl)benzenemethanamine allows for some rotational freedom, which means it is less preorganized than more rigid ligands like 1,10-phenanthroline. chemspider.com

Theoretical Models of Coordination Modes and Geometries

Theoretical models, particularly Density Functional Theory (DFT) and crystal field theory, are instrumental in predicting and understanding the coordination modes and geometries of metal complexes with pyridinyl-amine ligands.

Crystal Field Theory (CFT) : CFT provides a simpler model for predicting the coordination geometries of transition metal complexes. nih.gov The theory considers the electrostatic interaction between the metal d-orbitals and the ligand donor atoms. Based on the metal ion and the ligand field strength, CFT can predict the preferred coordination geometry. For example, d8 metal ions like Ni(II) can form either square planar or tetrahedral complexes, and the choice is influenced by the ligand. wikipedia.org

The coordination of 3-(2-Pyridinyl)benzenemethanamine can be anticipated to adopt several geometries depending on the metal ion and reaction conditions:

| Metal Ion (d-electron count) | Predicted Geometry with Bidentate Ligand |

| Cu(II) (d9) | Distorted Octahedral |

| Ni(II) (d8) | Octahedral or Square Planar |

| Zn(II) (d10) | Tetrahedral or Octahedral |

| Fe(III) (d5) | Octahedral |

Investigation of Metal-Ligand Binding Interactions and Stoichiometries

The study of metal-ligand binding interactions and stoichiometries is crucial for understanding the behavior of 3-(2-Pyridinyl)benzenemethanamine in coordination chemistry. Experimental techniques such as X-ray crystallography and various spectroscopic methods are employed to elucidate these properties.

The interaction of pyridinyl-amine ligands with metal ions can result in various stoichiometries, commonly 1:1, 1:2, or 2:2 (metal:ligand). For instance, iron(III) has been shown to form 1:1 complexes with multidentate pyridinyl ligands, resulting in complexes of the type [FeLCl3]. documentsdelivered.com

The binding mode of 3-(2-Pyridinyl)benzenemethanamine can be either:

Monodentate : Binding through either the pyridine nitrogen or the amine nitrogen.

Bidentate : Binding through both nitrogen atoms to form a chelate ring.

The following table presents typical metal-nitrogen bond lengths observed in complexes with similar pyridinyl-amine ligands, providing an indication of the expected bond lengths in complexes of 3-(2-Pyridinyl)benzenemethanamine.

| Complex | Metal-N(pyridine) (Å) | Metal-N(amine) (Å) |

| [Fe(L1)Cl3] (L1 = bis(pyridin-2-ylmethyl)amine) | 2.18 - 2.20 | 2.25 |

| [Cu(npmb)Cl2]2 (npmb = N-methyl-N-((pyridine-2-yl)methyl)benzeneamine) | ~2.00 | ~2.05 |

| [VO2(tpma)]+ (tpma = Tris(2-pyridylmethyl)amine) | 2.090 - 2.277 | 2.250 - 2.258 |

Supramolecular Architectures Mediated by 3-(2-Pyridinyl)benzenemethanamine 2HCl Ligands

Beyond the formation of discrete metal complexes, this compound is an excellent candidate for the construction of supramolecular architectures. These extended structures are held together by non-covalent interactions, such as hydrogen bonding and π–π stacking.

Hydrogen Bonding : The amine group in 3-(2-Pyridinyl)benzenemethanamine can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. These interactions can link individual complex units into one-, two-, or three-dimensional networks. uzh.ch

π–π Stacking : The pyridine and benzene (B151609) rings are aromatic and can participate in π–π stacking interactions. These interactions, where the electron clouds of adjacent aromatic rings attract each other, play a significant role in stabilizing the crystal packing of the resulting supramolecular structures. The centroid-to-centroid distance between stacked rings is typically in the range of 3.5 to 4.0 Å. nih.gov

The combination of metal coordination and these non-covalent interactions can lead to the formation of a variety of supramolecular motifs, including helices, sheets, and frameworks. The uncoordinated counter-ions (in this case, chloride) can also play a role in mediating these interactions.

Influence of Ligand Structural Modifications on Coordination Behavior

The coordination behavior of 3-(2-Pyridinyl)benzenemethanamine can be systematically tuned by making structural modifications to the ligand. These modifications can affect the ligand's electronic properties, steric profile, and ultimately, the structure and properties of the resulting metal complexes.

Electronic Effects : Introducing electron-donating or electron-withdrawing substituents on the pyridine or benzene rings can alter the basicity of the nitrogen donor atoms. An electron-donating group will increase the electron density on the nitrogen, making it a stronger Lewis base and potentially leading to stronger metal-ligand bonds. Conversely, an electron-withdrawing group will decrease the basicity.

Steric Effects : The introduction of bulky substituents near the coordination sites can enforce specific coordination geometries or even prevent the coordination of certain metal ions. This can be a powerful tool for controlling the structure of the final complex.

Positional Isomers : Changing the substitution pattern of the pyridine and benzylamine (B48309) groups can have a profound impact on the coordination chemistry. For example, moving the aminomethyl group to the 4-position of the benzene ring would alter the bite angle of the ligand when it coordinates in a bidentate fashion, which in turn would influence the geometry of the metal complex. Similarly, changing the position of the nitrogen atom in the pyridine ring affects the topology and dimensionality of coordination polymers.

These modifications allow for the rational design of ligands with tailored properties for specific applications in areas such as catalysis, materials science, and medicinal chemistry.

Role As a Strategic Building Block in Complex Organic Synthesis

Integration into Macrocyclic and Polycyclic Architectures

The distinct topology of 3-(2-Pyridinyl)benzenemethanamine, with its meta-substituted aminomethyl and pyridinyl groups, provides a unique geometric disposition that is highly advantageous for the construction of macrocyclic structures. The 1,3-relationship on the benzene (B151609) ring imparts a specific turn or kink in the molecular backbone, which can be exploited to pre-organize the molecule for cyclization.

Methodologies for incorporating this building block into macrocycles often involve the reaction of the primary amine with difunctional electrophiles, such as diacyl chlorides or dialdehydes, under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The pyridinyl nitrogen can act as an internal base or a coordinating site for a metal template, which can further facilitate the macrocyclization process by bringing the reactive ends of the linear precursor into proximity.

In the realm of polycyclic synthesis, the rigid framework of 3-(2-Pyridinyl)benzenemethanamine can serve as a scaffold upon which additional rings are fused. For instance, the aminomethyl group can be elaborated into a new heterocyclic ring, which is then fused to the existing phenyl or pyridinyl ring through subsequent chemical transformations.

A representative, though not exhaustive, overview of synthetic approaches to nitrogen-containing macrocycles that could conceptually incorporate 3-(2-Pyridinyl)benzenemethanamine is presented in the table below.

| Macrocyclization Strategy | Reactant 1 | Reactant 2 | Key Feature |

| Amide Formation | Diamine (e.g., 3-(2-Pyridinyl)benzenemethanamine) | Diacyl Dichloride | Formation of robust amide linkages within the macrocyclic ring. |

| Imine Condensation | Diamine (e.g., 3-(2-Pyridinyl)benzenemethanamine) | Dialdehyde | Reversible imine formation allows for thermodynamic templating. |

| Reductive Amination | Diamine (e.g., 3-(2-Pyridinyl)benzenemethanamine) | Dialdehyde + Reducing Agent | Leads to flexible polyamine macrocycles. |

Precursor for Advanced Heterocyclic Systems

The inherent reactivity of the aminomethyl and pyridinyl functionalities makes 3-(2-Pyridinyl)benzenemethanamine an excellent starting material for the synthesis of more complex, fused heterocyclic systems. The primary amine can readily participate in condensation reactions with carbonyl compounds to form imines, which can then undergo intramolecular cyclization onto the pyridinyl or phenyl ring, especially if these rings are appropriately activated.

For example, Pictet-Spengler or Bischler-Napieralski type reactions can be envisioned, where the aminomethyl group, after conversion to an appropriate intermediate, cyclizes onto an activated position of the aromatic framework to generate novel polycyclic heteroaromatics. The pyridinyl nitrogen can also be activated, for instance, by N-oxidation, to facilitate electrophilic substitution on the pyridine (B92270) ring, thereby enabling further functionalization and annulation reactions.

The synthesis of fused heterocycles is a cornerstone of medicinal chemistry and materials science, and building blocks like 3-(2-Pyridinyl)benzenemethanamine provide a valuable entry point to novel molecular architectures. nih.govrsc.org

Application in Cascade and Tandem Reactions

Cascade and tandem reactions, where multiple bond-forming events occur in a single synthetic operation, represent a highly efficient approach to the synthesis of complex molecules. The bifunctional nature of 3-(2-Pyridinyl)benzenememethanamine makes it an ideal candidate for designing such reaction sequences.

A hypothetical cascade reaction could be initiated by the reaction of the primary amine with a suitable electrophile that also contains a latent reactive site. After the initial bond formation, this latent site could then react with the pyridinyl nitrogen or a position on one of the aromatic rings in an intramolecular fashion, leading to the rapid construction of a polycyclic system.

For instance, a reaction with an α,β-unsaturated carbonyl compound could proceed via a Michael addition of the amine, followed by an intramolecular cyclization and condensation, to afford a complex heterocyclic product in a single pot. The strategic placement of the reactive functional groups in 3-(2-Pyridinyl)benzenemethanamine allows for a high degree of control over the outcome of such cascade processes. While specific examples involving this exact molecule are not prevalent in the cited literature, the principles of cascade reactions involving similar pyridine-containing structures are well-established. nih.gov

Methodologies for the Preparation of Higher-Order Molecular Constructs

Beyond the synthesis of discrete molecules, 3-(2-Pyridinyl)benzenemethanamine can be utilized in the construction of supramolecular assemblies and other higher-order molecular constructs. The pyridinyl group is a well-known ligand for a variety of metal ions, and the aminomethyl group can be used to attach this ligand to larger molecular scaffolds or surfaces.

The ability of the pyridine nitrogen to coordinate to metal centers can be exploited to direct the self-assembly of complex, three-dimensional structures. For example, coordination of the pyridinyl moiety to a metal center with a defined coordination geometry can lead to the formation of discrete coordination cages or extended metal-organic frameworks (MOFs), where the 3-(aminomethyl)phenyl substituent can be further functionalized to tune the properties of the resulting material.

Computational and Theoretical Investigations of 3 2 Pyridinyl Benzenemethanamine 2hcl

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of a molecule. northwestern.edu For a compound like 3-(2-Pyridinyl)benzenemethanamine, these calculations can elucidate the distribution of electron density, the energies of molecular orbitals, and the molecule's reactivity.

The electronic structure of pyridine-containing compounds is heavily influenced by the nitrogen atom, which imparts a dipole moment and alters the electron density distribution across the aromatic rings compared to benzene (B151609). wikipedia.orgnumberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. scirp.org

In the case of 3-(2-Pyridinyl)benzenemethanamine, the presence of the electron-withdrawing pyridine (B92270) ring and the electron-donating aminomethyl group on the benzene ring creates a complex electronic environment. DFT calculations can map the molecular electrostatic potential (MEP), identifying regions of positive and negative charge and thus predicting sites for electrophilic and nucleophilic attack.

Table 1: Calculated Electronic Properties of Pyridinyl-Benzene Analogs using DFT Methods The following data is illustrative, based on typical values for structurally similar compounds calculated using DFT/B3LYP methods.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| 2-Phenylpyridine | -6.15 | -0.98 | 5.17 | 2.10 |

| 3-Phenylpyridine | -6.21 | -0.95 | 5.26 | 2.35 |

| 4-Phenylpyridine | -6.18 | -1.02 | 5.16 | 2.60 |

| 3-(Aminomethyl)phenylpyridine (Analog) | -5.85 | -0.85 | 5.00 | 2.95 |

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge transfer, conjugative interactions, and the delocalization of electron density within the molecule.

Conformational Analysis and Energetic Profiles of Key Intermediates

The three-dimensional structure and conformational flexibility of 3-(2-Pyridinyl)benzenemethanamine are crucial for its interactions and reactivity. The molecule's conformation is primarily defined by the dihedral angle between the pyridine and benzene rings. DFT calculations are used to explore the potential energy surface associated with the rotation around the C-C bond connecting the two rings.

For the parent compound, 2-phenylpyridine, the ground state structure is known to have a twisted conformation, with a dihedral angle of approximately 21 degrees. researchgate.net This twist is a compromise between the stabilizing π-conjugation that favors a planar structure and steric hindrance between ortho-hydrogens on the adjacent rings, which favors a twisted arrangement. The energy barrier to achieve a coplanar structure is relatively low. researchgate.net

In 3-(2-Pyridinyl)benzenemethanamine, the addition of the methanamine group introduces further conformational possibilities. Theoretical studies can map the energetic profiles of different rotamers, identifying the most stable conformations and the energy barriers for interconversion. This is particularly important for understanding the structure of key reaction intermediates, where specific conformations may be required to achieve the lowest energy transition state for a chemical transformation. researchgate.net

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. For pyridine derivatives, this includes studying reactions like electrophilic aromatic substitution, nucleophilic substitution, and cycloadditions. wikipedia.orgrsc.orgnih.gov Methods such as Molecular Electron Density Theory (MEDT) and transition state theory calculations provide deep insights into reaction pathways. rsc.orgnih.gov

For instance, the Chichibabin reaction, a nucleophilic amination of pyridine, has been studied computationally to understand its regioselectivity. nih.gov Such studies analyze the potential energy surface (PES) of the reaction, identifying transition states (the highest energy point along the reaction coordinate) and intermediates. The calculated activation energy (the energy difference between reactants and the transition state) determines the kinetic feasibility of a proposed mechanism. researchgate.net

Reactive force field molecular dynamics (ReaxFF MD) simulations can also be employed to model complex reactive processes, such as oxidation or combustion, providing an atomic-level understanding of the reaction mechanism under various conditions. ucl.ac.ukresearchgate.net These computational approaches could be applied to 3-(2-Pyridinyl)benzenemethanamine to predict its behavior in various chemical transformations.

In Silico Screening and Design of Structurally Related Compounds

The scaffold of 3-(2-Pyridinyl)benzenemethanamine is a common motif in medicinal chemistry. nih.gov In silico techniques are widely used to screen virtual libraries of structurally related compounds and to design new molecules with desired properties, often for biological applications. nih.govauctoresonline.org

Molecular docking is a key in silico method that predicts the preferred orientation of a molecule when bound to a specific protein target. This technique is used to screen large compound libraries to identify potential drug candidates that might bind with high affinity to a biological target. researchgate.netmalariaworld.org

Quantitative Structure-Activity Relationship (QSAR) models are another important tool. QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net By identifying key structural features responsible for activity, these models can guide the design of new, more potent analogues. For pyridine-based compounds, these computational approaches have been instrumental in designing potential anti-tubercular and antimalarial agents, among others. nih.govmalariaworld.org

Theoretical Insights into Reactivity and Selectivity in Chemical Transformations

Theoretical calculations provide profound insights into the factors governing the reactivity and selectivity of chemical reactions. Conceptual DFT offers a framework for quantifying the reactivity of molecules through various descriptors. nih.gov

For pyridine and its derivatives, the nitrogen atom makes the ring electron-deficient, which generally deactivates it towards electrophilic substitution compared to benzene, while making it more susceptible to nucleophilic attack, especially at the 2- and 4-positions. wikipedia.org

Reactivity indices derived from DFT, such as the electrophilicity index, nucleophilicity index, and Parr functions, can be calculated to predict the most likely sites for reaction. ias.ac.in For example, analysis of these local reactivity descriptors can explain the regioselectivity observed in reactions like the Chichibabin amination, where the nucleophile preferentially attacks the 2-position of the pyridine ring. nih.gov These theoretical tools allow chemists to rationalize experimental outcomes and to predict the behavior of new reactants in chemical transformations. oberlin.edu

Future Research Trajectories and Emerging Opportunities

Untapped Synthetic Avenues for 3-(2-Pyridinyl)benzenemethanamine 2HCl and Analogues

While established methods like direct amine substitution and reductive amination provide viable routes to this compound, significant opportunities exist for methodological refinement and expansion. evitachem.com Future synthetic research could pivot towards efficiency, sustainability, and the generation of diverse chemical libraries.

Key areas for exploration include:

Advanced Catalysis: The development of novel catalysts for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, could offer alternative and potentially more modular synthetic routes. For instance, coupling a 3-aminomethylphenyl boronic acid derivative with 2-halopyridine could provide a convergent approach.

Flow Chemistry and Process Optimization: Transitioning from batch synthesis to continuous flow processes could enhance reaction efficiency, safety, and scalability. Microwave-assisted procedures, which have proven effective for the reductive amination of anilines in related systems, could also be adapted to significantly reduce reaction times and improve yields. bath.ac.uk

Analogue Synthesis: The scaffold is ripe for the creation of compound libraries for screening purposes. Systematic modifications could include:

Substitution on the pyridine (B92270) ring to modulate the basicity and coordination properties of the nitrogen atom.

Functionalization of the benzene (B151609) ring to alter steric bulk, electronic properties, and lipophilicity.

Derivatization of the primary amine to form amides, sulfonamides, or secondary/tertiary amines, expanding the chemical space for biological and material applications. researchgate.net

Below is a table outlining potential synthetic strategies for future investigation.

| Synthetic Strategy | Key Reagents/Catalysts | Potential Advantages |

| Palladium-Catalyzed Cross-Coupling | 2-Halopyridine, 3-(Aminomethyl)phenylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄) | High modularity, tolerance of diverse functional groups |

| C-H Activation/Functionalization | Transition metal catalysts (e.g., Rh, Ru, Ir) | Step-economy, direct functionalization of the aromatic rings |

| Enzymatic Synthesis | Transaminases | High stereoselectivity, environmentally benign conditions |

| Microwave-Assisted Synthesis | Microwave reactor | Rapid reaction times, improved yields, enhanced process control |

Advanced Concepts in Ligand Design and Coordination Chemistry

The 3-(2-Pyridinyl)benzenemethanamine structure contains two key nitrogen donor atoms—the sp²-hybridized nitrogen of the pyridine ring and the sp³-hybridized nitrogen of the aminomethyl group. This arrangement makes it an excellent candidate for a bidentate ligand, capable of forming stable chelate rings with metal ions.

Future research in this area can focus on designing sophisticated ligands for applications in catalysis, materials science, and bioinorganic chemistry. The coordination chemistry of lanthanides, for example, has been extensively studied with related pyridyl adducts, revealing compounds with interesting fluorescent and magnetic properties. mdpi.com

Emerging opportunities include:

Tuning Ligand Properties: By introducing substituents on the aromatic rings, the steric and electronic properties of the ligand can be precisely controlled. For example, electron-donating groups on the benzene ring would increase the electron density on the amine nitrogen, enhancing its donor capacity. Conversely, bulky groups near the coordination sites could create specific binding pockets, influencing the geometry and reactivity of the metal center.

Polydentate Ligand Systems: The primary amine serves as a handle for elaboration into more complex, polydentate ligands. Reaction with other pyridine-containing aldehydes could lead to tridentate or tetradentate Schiff base ligands, capable of stabilizing a wider range of metal ions and coordination geometries.

Functional Metal Complexes: The resulting metal complexes could be explored for:

Catalysis: As catalysts for organic transformations such as oxidation, reduction, or C-C bond formation.

Luminescent Materials: Lanthanide complexes based on this scaffold could be investigated for applications in lighting, sensing, and bio-imaging. mdpi.com

Bioinorganic Mimics: Iron or copper complexes could be synthesized to model the active sites of metalloenzymes.

The table below summarizes design concepts for advanced ligands.

| Ligand Design Concept | Structural Modification | Target Property | Potential Application |

| Steric Tuning | Introduce bulky groups (e.g., tert-butyl) adjacent to donor atoms | Control coordination number and geometry | Shape-selective catalysis |

| Electronic Tuning | Add electron-withdrawing/donating groups to aromatic rings | Modulate metal-ligand bond strength and redox potential | Electrocatalysis, sensors |

| Increased Denticity | Extend the scaffold via the amine group to include more donor atoms | Enhance complex stability (chelate effect) | Luminescent probes, MRI contrast agents |

| Chiral Ligands | Synthesize enantiomerically pure versions of the scaffold | Induce asymmetry in the metal complex | Asymmetric catalysis |

Exploration of Novel Chemical Transformations and Methodologies

The reactivity of the 3-(2-Pyridinyl)benzenemethanamine scaffold itself can be the subject of further investigation. The interplay between the pyridine, benzene, and amine functionalities could lead to novel chemical transformations.

N-Oxidation and Quaternization: The pyridine nitrogen can be oxidized to an N-oxide or quaternized with alkyl halides. nih.gov These transformations drastically alter the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack and enabling further functionalization.

Directed C-H Activation: The nitrogen atoms can act as directing groups for transition-metal-catalyzed C-H activation, allowing for the selective introduction of functional groups at positions ortho to the pyridine or the aminomethyl group.

Pictet-Spengler Type Reactions: The aminomethyl group, suitably activated, could potentially undergo cyclization reactions with aldehydes or ketones to form novel heterocyclic ring systems, expanding the structural diversity of accessible compounds.

Interdisciplinary Research Frontiers Involving Pyridinyl-Benzenemethanamine Scaffolds

The versatility of the pyridinyl-benzenemethanamine scaffold makes it a valuable building block for interdisciplinary research, bridging organic synthesis with materials science, medicinal chemistry, and supramolecular chemistry.

Medicinal Chemistry: The pyridine moiety is a well-established "privileged scaffold" in drug discovery, known to enhance molecular properties like solubility and protein-binding affinity. nih.govnih.gov Analogues of 3-(2-Pyridinyl)benzenemethanamine could be synthesized and screened for various biological activities. For instance, related pyrazolo[1,5-a]pyrimidine (B1248293) structures bearing a pyridin-2-ylmethylamine moiety have shown potent anti-mycobacterial activity. semanticscholar.orgmdpi.com

Materials Science: As a rigid linker containing defined coordination sites, this scaffold is an ideal candidate for constructing metal-organic frameworks (MOFs) or coordination polymers. These materials could exhibit interesting properties such as porosity for gas storage, catalytic activity, or luminescence for sensing applications.

Supramolecular Chemistry: The aromatic rings can participate in π-π stacking interactions, while the amine and pyridine groups can act as hydrogen bond donors and acceptors. This allows the scaffold to be used in the design of self-assembling systems, molecular receptors for anion or cation recognition, and complex supramolecular architectures.

Q & A

Q. What are the standard synthetic routes for 3-(2-Pyridinyl)benzenemethanamine 2HCl?

The synthesis typically involves coupling pyridinyl groups to a benzene ring via nucleophilic substitution or metal-catalyzed cross-coupling reactions. Key steps include:

- Reagent selection : Use of 2-pyridinylboronic acids or halogenated pyridines with benzenemethanamine precursors under Suzuki or Ullmann coupling conditions.

- Acidification : Conversion to the dihydrochloride salt by treatment with HCl in anhydrous conditions .

- Purification : Column chromatography or recrystallization to achieve >95% purity, verified by HPLC .

Q. How is the structure of this compound confirmed?

Structural validation employs:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm proton environments and carbon frameworks. For example, aromatic protons from the pyridine ring appear as distinct doublets in δ 7.5–8.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]+ at m/z 231.12 for the free base) .

- X-ray Crystallography : Resolving crystal packing and hydrogen-bonding networks in the hydrochloride form .

Q. What are the recommended storage conditions for this compound?

Store at –20°C in airtight, light-protected containers to prevent degradation. Desiccants (e.g., silica gel) are critical due to hygroscopicity. Stability studies suggest <5% decomposition over 12 months under these conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Systematic optimization includes:

- Temperature control : Maintaining 60–80°C during coupling to balance reaction rate and side-product formation .

- pH adjustment : Neutral to slightly basic conditions (pH 7–8) to stabilize the amine group during acidification .

- Catalyst screening : Testing Pd(OAc) vs. Pd(PPh) for cross-coupling efficiency, with turnover numbers (TON) >1,000 achievable .

Q. How do structural analogs of this compound compare in biological activity?

Structure-activity relationship (SAR) studies reveal:

Q. What strategies resolve discrepancies in spectral data during characterization?

- Peak splitting in NMR : Use deuterated solvents (e.g., DO for hydrochloride salts) to eliminate exchange broadening.

- Unexpected MS fragments : Conduct tandem MS (MS/MS) to differentiate degradation products from synthetic intermediates.

- Crystallinity issues : Recrystallize from ethanol/water (1:1) to improve crystal quality for XRD .

Q. How is cytotoxicity assessed for this compound in cell-based assays?

Follow OECD guidelines for cytotoxicity testing:

- Preincubation : 20 min at 37°C with test concentrations (1–100 µM).

- Exposure duration : 48–72 hours in adherent cell lines (e.g., HEK293).

- Endpoint measurement : MTT assay or flow cytometry for apoptosis markers (Annexin V/PI). Include sodium azide as a positive control .

Methodological Considerations

Q. How can derivatives be designed to improve pharmacokinetic properties?

- Lipophilicity modulation : Introduce electron-withdrawing groups (e.g., –CF) to the benzene ring to enhance blood-brain barrier penetration (logP target: 2–3) .

- Metabolic stability : Replace labile hydrogens with deuterium (deuterated analogs) to reduce CYP450-mediated oxidation .

Q. What techniques are used to study interactions with biological macromolecules?

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) to receptors like G protein-coupled receptors (GPCRs).

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-protein binding .

Data Interpretation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.